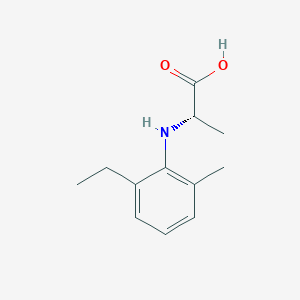

N-(2-Ethyl-6-methylphenyl)-L-alanine

Description

Contextualization within Modern Organic Synthesis and Transformation Studies

N-(2-Ethyl-6-methylphenyl)-L-alanine is a chiral secondary amine and a derivative of the proteinogenic amino acid, L-alanine. Its structure is characterized by the attachment of a sterically hindered 2,6-disubstituted aromatic group to the nitrogen atom of the L-alanine backbone. The synthesis of such N-aryl amino acids is a key focus in modern organic chemistry, as this motif is a core component of many pharmaceuticals and serves as a valuable chiral building block for more complex molecules. ontosight.ai

The primary challenge in synthesizing N-(2-Ethyl-6-methylphenyl)-L-alanine lies in the formation of the carbon-nitrogen (C-N) bond between the sterically demanding aryl group and the amino acid. Contemporary organic synthesis offers several powerful methods to achieve this transformation. Transition metal-catalyzed cross-coupling reactions are particularly prominent. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with specialized phosphine (B1218219) ligands, is a state-of-the-art method for the N-arylation of a wide range of amines, including amino acids. researchgate.net The successful application of this method to a sterically hindered substrate like 2-ethyl-6-methylaniline (B166961) would depend critically on the careful selection of the catalyst, ligand, base, and reaction conditions to achieve a high yield.

In addition to palladium catalysis, transition-metal-free approaches have been developed for the N-arylation of amino acid derivatives, often employing unsymmetric diaryliodonium salts as the aryl source. researchgate.net These methods offer the advantage of avoiding residual metal contamination. Other synthetic strategies, such as the reaction of aromatic amines with α,β-unsaturated acids, have proven effective for producing N-aryl-β-alanines and could potentially be adapted for the synthesis of α-amino acid derivatives. nih.gov

Table 1: Potential Synthetic Approaches for N-Arylation of L-Alanine This table is generated based on established methods for analogous compounds.

| Method | Reagents & Conditions | Key Considerations |

|---|---|---|

| Buchwald-Hartwig Amination | L-alanine, 2-ethyl-6-methylphenyl halide (e.g., bromide), Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., K₂CO₃), Solvent (e.g., Toluene) | Ligand choice is crucial to overcome steric hindrance; risk of racemization at elevated temperatures. researchgate.net |

| Diaryliodonium Salt Arylation | L-alanine, [Ar-I-Ar']⁺ salt, Base, Solvent | Metal-free approach, avoiding potential metal contamination; requires synthesis of the iodonium (B1229267) salt. researchgate.net |

| Nucleophilic Aromatic Substitution (SₙAr) | L-alanine, highly electron-deficient 2-ethyl-6-methylphenyl halide (e.g., fluoride) | Limited to specific substrates with strong electron-withdrawing groups on the aromatic ring; generally not applicable to the title compound. |

Significance of Stereochemistry in Structural and Mechanistic Investigations of N-(2-Ethyl-6-methylphenyl)-L-alanine

The stereochemistry of N-(2-Ethyl-6-methylphenyl)-L-alanine is a defining feature of the molecule, centered at the alpha-carbon (Cα) of the alanine (B10760859) moiety. This single chiral center dictates the molecule's three-dimensional structure and is fundamental to its potential interactions in a chiral environment.

Stereochemical Integrity: The parent amino acid, L-alanine, is one of the fundamental building blocks of proteins in virtually all living organisms. libretexts.org The "L" designation refers to its stereochemical configuration relative to L-glyceraldehyde. libretexts.org In the Cahn-Ingold-Prelog (CIP) system, L-alanine is assigned the (S) configuration. A primary goal in any synthesis of this compound is the preservation of this stereocenter, as any racemization would yield a mixture of (S) and (R) enantiomers, complicating purification and characterization. libretexts.orgresearchgate.net

Analytical Verification: Verifying the enantiomeric purity of the final product is a critical step. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers and determining their relative abundance (enantiomeric excess). mdpi.comsigmaaldrich.com Other methods include the use of chiral derivatizing agents, which convert the enantiomers into diastereomers that can be separated and quantified using standard, non-chiral chromatographic techniques. nih.gov

Optical Activity: As a chiral molecule, N-(2-Ethyl-6-methylphenyl)-L-alanine is expected to be optically active, meaning it will rotate the plane of plane-polarized light. This rotation can be either dextrorotatory (+) or levorotatory (-). It is crucial to note that the L-configuration designation does not predict the direction of optical rotation. libretexts.org For example, L-alanine is dextrorotatory, designated L(+)-alanine, while L-serine is levorotatory, L(-)-serine. libretexts.org The specific rotation is a characteristic physical property that would need to be determined experimentally.

Overview of Current Research Trajectories and Unaddressed Challenges Pertaining to N-(2-Ethyl-6-methylphenyl)-L-alanine

While specific research trajectories for N-(2-Ethyl-6-methylphenyl)-L-alanine are not well-defined in the scientific literature, we can infer potential areas of interest and significant challenges based on research into structurally related N-aryl amino acids.

Research Trajectories: The primary trajectory for compounds of this class is often as intermediates in the synthesis of biologically active molecules. For instance, N-(2,6-disubstituted phenyl) compounds have been explored as ligands for N-methyl-D-aspartate (NMDA) receptors, which are important targets in neuroscience. nih.gov The unique steric and electronic properties conferred by the 2-ethyl-6-methylphenyl group could be leveraged to design novel ligands for biological targets or to create new chiral auxiliaries for asymmetric synthesis. Furthermore, the known derivative N-(2-Ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine is identified as a metabolite of the pesticide Metazachlor (B166288), suggesting that the parent compound could be a subject of interest in environmental and metabolic studies. lgcstandards.com

Unaddressed Challenges:

Efficient and Stereoretentive Synthesis: The most significant challenge is the development of a high-yielding and scalable synthesis that completely preserves the stereochemical integrity of the L-alanine core. Overcoming the steric hindrance posed by the two ortho-substituents on the phenyl ring without resorting to harsh conditions that could induce racemization remains a formidable synthetic hurdle.

Physicochemical and Spectroscopic Characterization: There is a lack of fundamental data for this compound. A thorough characterization of its properties, including its pKa, solubility, and detailed NMR and mass spectrometric data, is required. The table below presents predicted data, but experimental verification is a necessary and unaddressed task.

Conformational Analysis: The bulky N-aryl substituent likely restricts rotation around the N-Cα and N-C(aryl) bonds. Investigating the conformational preferences of the molecule through computational modeling and techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy would provide valuable structural insights.

Exploration of Biological Activity: The biological profile of N-(2-Ethyl-6-methylphenyl)-L-alanine is completely unexplored. Systematic screening in various biological assays would be necessary to identify any potential therapeutic or other activities.

Table 2: Physicochemical Properties of N-(2-Ethyl-6-methylphenyl)-L-alanine Data sourced from PubChem and predicted by computational methods.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| XLogP3 (Predicted) | 3.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Monoisotopic Mass | 207.12593 Da |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-ethyl-6-methylanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-10-7-5-6-8(2)11(10)13-9(3)12(14)15/h5-7,9,13H,4H2,1-3H3,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQCQKSFTBFYDO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N[C@@H](C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509799 | |

| Record name | Metolachlor CGA 50267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82508-03-0 | |

| Record name | Metolachlor CGA 50267 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Ethyl-6-methylphenyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 2 Ethyl 6 Methylphenyl L Alanine and Its Analogues

Classical Synthetic Approaches for N-(2-Ethyl-6-methylphenyl)-L-alanine and its Racemic Counterparts

Classical methods for synthesizing N-aryl amino acids often involve multi-step processes that may produce racemic mixtures, which then require separation. These approaches focus on the formation of key chemical bonds through established reactions like N-arylation and esterification.

The formation of the core structure of N-(2-Ethyl-6-methylphenyl)-L-alanine typically involves the creation of a crucial carbon-nitrogen (C-N) bond between the L-alanine backbone and the 2-ethyl-6-methylphenyl group. This is followed by modifications, such as esterification of the carboxylic acid group, which can serve as a protective group or facilitate purification. wikipedia.org

Amidation/N-Arylation Pathways:

The direct N-arylation of L-alanine or its ester derivatives with an appropriate aryl halide (e.g., 1-iodo-2-ethyl-6-methylbenzene) is a primary strategy. Several transition-metal-catalyzed cross-coupling reactions are employed for this purpose.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It can be used to couple aryl halides or triflates with amino acid esters. acs.orgresearchgate.net The use of specific ligands, such as t-BuBrettPhos, can facilitate the reaction under mild conditions, minimizing racemization of the chiral center. acs.org

Copper-Catalyzed N-Arylation: Copper(I) iodide (CuI) can catalyze the N-arylation of amino acids and their esters using aryl iodides. researchgate.net This method can be advantageous due to the lower cost of copper catalysts compared to palladium. researchgate.net

Nickel-Catalyzed Cross-Coupling: Commercially available nickel catalysts offer an efficient way to couple amino acid esters with various (hetero)aryl chlorides, bromides, and tosylates, often with excellent retention of the enantiomeric form. researchgate.net

Metal-Free Approaches: To avoid transition metal contamination, methods using unsymmetric diaryliodonium salts have been developed for the N-arylation of amino acid derivatives, which proceed with high yields and chemoselectivity. researchgate.net

Esterification Pathways:

Esterification of the carboxylic acid group of L-alanine is often a necessary step, either to protect the group during N-arylation or to create a precursor for subsequent reactions.

Acid-Catalyzed Esterification: Treating the amino acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is a common method. researchgate.net

Thionyl Chloride Method: Reacting the amino acid with an alcohol in the presence of thionyl chloride (SOCl₂) is a highly effective procedure for synthesizing amino acid esters. researchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the esterification process, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net

Table 1: Comparison of Selected N-Arylation Methods for Amino Acid Derivatives

| Method | Catalyst/Reagent | Key Advantages | Potential Challenges |

|---|---|---|---|

| Buchwald-Hartwig | Palladium precatalyst (e.g., t-BuBrettPhos Pd G3) & Ligand | Broad substrate scope, mild conditions, high yields. acs.org | Cost of palladium and ligands, potential for metal contamination. researchgate.net |

| Copper-Catalyzed | Copper(I) Iodide (CuI) & Ligand (e.g., β-Diketone) | Lower catalyst cost, effective for aryl iodides. researchgate.net | May require specific ligands and conditions for high efficiency. |

| Nickel-Catalyzed | Nickel catalyst & weak inorganic base | Effective for aryl chlorides and bromides, high yields. researchgate.net | Can be sensitive to reaction conditions. |

| Metal-Free | Diaryliodonium salts | Avoids transition metal catalysts, high chemoselectivity. researchgate.net | Requires synthesis of the specific iodonium (B1229267) salt reagent. |

Catalyst and Ligand Selection: In metal-catalyzed N-arylation reactions, the choice of both the metal (e.g., palladium, copper, nickel) and the associated ligand is paramount. The ligand stabilizes the metal center and influences the reaction's efficiency and selectivity. For instance, bulky phosphine (B1218219) ligands in palladium catalysis can promote high yields and enantioretention. acs.org

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase reaction rates but may also lead to side reactions or racemization of the chiral center. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for esterification processes. researchgate.net Optimization involves finding a balance that ensures complete conversion without product degradation.

Purification Methods: Each step in a multi-step synthesis typically requires a purification procedure, such as column chromatography, filtration, or recrystallization, to remove unreacted starting materials, catalysts, and byproducts. nih.gov The efficiency of these purification steps directly impacts the final yield and purity.

Stereoselective Synthesis Strategies for Enantiopure N-(2-Ethyl-6-methylphenyl)-L-alanine

Producing a single enantiomer of a chiral compound is essential for many applications, particularly in the pharmaceutical industry. Stereoselective synthesis aims to produce the desired enantiomer, N-(2-Ethyl-6-methylphenyl)-L-alanine, directly, avoiding the need for resolving a racemic mixture.

Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture. nih.gov This approach relies on the enzyme selectively catalyzing a reaction on one enantiomer, leaving the other unreacted.

Lipases are a versatile class of enzymes widely used in biocatalysis due to their stability in organic solvents and their ability to catalyze reactions with high enantioselectivity without needing cofactors. nih.govmdpi.com

For the synthesis of enantiopure N-(2-Ethyl-6-methylphenyl)-L-alanine, a racemic ester precursor, such as methyl N-(2-ethyl-6-methylphenyl)-DL-alaninate, could be subjected to lipase-catalyzed kinetic resolution.

Enantioselective Hydrolysis: A lipase, such as Candida antarctica lipase B (often immobilized as Novozym 435), could selectively hydrolyze one ester enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the D-enantiomer as the unreacted ester. The resulting acid and ester can then be separated based on their different chemical properties.

Enantioselective Acylation/Esterification: Alternatively, a racemic mixture of N-(2-ethyl-6-methylphenyl)-DL-alanine could be resolved through lipase-catalyzed esterification in an organic solvent. The lipase would selectively convert one enantiomer into its ester, allowing for separation from the unreacted enantiomeric acid.

The choice of lipase, solvent, and acyl donor (in acylation reactions) is critical for achieving high conversion and enantiomeric excess (ee). nih.gov

Table 2: Representative Lipases in Kinetic Resolution

| Enzyme | Common Source | Typical Application |

|---|---|---|

| Candida antarctica Lipase B (CALB) | Candida antarctica | Highly versatile for hydrolysis and esterification of a wide range of substrates. nih.gov |

| Candida rugosa Lipase (CRL) | Candida rugosa | Used in the resolution of various racemic compounds, including amines. mdpi.com |

| Aspergillus oryzae Lipase | Aspergillus oryzae | Employed for the kinetic resolution of racemic drugs like Flurbiprofen. nih.gov |

While classical kinetic resolution is effective, its maximum theoretical yield for the desired enantiomer is 50%. To overcome this limitation, more advanced biotechnological approaches have been developed.

Dynamic Kinetic Resolution (DKR): DKR combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. researchgate.net This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%. This can be achieved by coupling a lipase or acylase with a chemical racemization catalyst. For example, an N-acyl derivative of racemic alanine (B10760859) could be resolved using an acylase that selectively hydrolyzes the L-enantiomer, while a racemase enzyme or a chemical catalyst simultaneously converts the remaining D-enantiomer back into the racemic mixture.

Whole-Cell Biocatalysis: Instead of using isolated enzymes, entire microbial cells (e.g., immobilized Escherichia coli) can be engineered to express a specific enzyme, such as an esterase. nih.gov These whole-cell biocatalysts can offer improved stability and eliminate the need for costly enzyme purification. This method has been successfully used for the resolution of N-acetyl-DL-alanine methyl ester, demonstrating excellent reusability over multiple reaction cycles. nih.gov

Enzyme Engineering: Modern protein engineering techniques allow for the modification of enzymes to improve their activity, stability, and enantioselectivity for a specific substrate. By altering the amino acid sequence of an enzyme's active site, its properties can be tailored to enhance its performance in the synthesis of a target molecule like N-(2-Ethyl-6-methylphenyl)-L-alanine.

These advanced biotechnological methods represent the cutting edge of stereoselective synthesis, offering highly efficient and sustainable routes to enantiopure compounds.

Diastereomeric Salt Formation and Fractional Crystallization for Enantiomeric Enrichment

The resolution of racemic mixtures remains a cornerstone of asymmetric synthesis, with diastereomeric salt formation followed by fractional crystallization being a widely employed and industrially scalable method. rug.nl This classical technique is applicable to the enantiomeric enrichment of N-(2-Ethyl-6-methylphenyl)-L-alanine, which possesses both a basic amino group and an acidic carboxylic acid group, allowing for the formation of diastereomeric salts with a chiral resolving agent.

The fundamental principle involves the reaction of the racemic N-aryl amino acid with an enantiomerically pure chiral acid or base, known as the resolving agent. This reaction generates a mixture of diastereomeric salts, which, unlike enantiomers, exhibit different physicochemical properties, such as solubility. researchgate.net This difference in solubility allows for their separation by fractional crystallization. ut.ac.ir

Key steps in the process include:

Selection of a Resolving Agent: The choice of the resolving agent is critical and often empirical. For an acidic racemate like N-(2-Ethyl-6-methylphenyl)-L-alanine, chiral bases such as brucine, strychnine, or synthetic amines are suitable. Conversely, for the corresponding amino acid ester, chiral acids like tartaric acid or mandelic acid would be employed. rsc.org

Salt Formation: The racemic mixture is treated with the resolving agent in a suitable solvent to form the diastereomeric salts.

Fractional Crystallization: The less soluble diastereomeric salt is selectively crystallized from the solution by carefully controlling parameters such as temperature and solvent composition.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with an acid or base to decompose the salt and liberate the desired enantiomer of N-(2-Ethyl-6-methylphenyl)-L-alanine.

The efficiency of this method is dependent on several factors, including the choice of solvent, the temperature of crystallization, and the intrinsic properties of the diastereomeric salts formed. While this method can be highly effective, the maximum theoretical yield for the desired enantiomer is 50% from a racemic mixture in a single resolution step. ut.ac.ir

| Resolving Agent Type | Examples | Target Functional Group |

|---|---|---|

| Chiral Acids | Tartaric acid, Mandelic acid, Camphorsulfonic acid | Amino group |

| Chiral Bases | Brucine, Strychnine, (R)- or (S)-1-Phenylethylamine | Carboxylic acid group |

Asymmetric Catalysis in N-(2-Ethyl-6-methylphenyl)-L-alanine Synthesis

Asymmetric catalysis offers a more direct and efficient approach to enantiomerically pure compounds by guiding a chemical reaction to favor the formation of one enantiomer over the other.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. nih.gov This methodology can be applied to the synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine by coupling an L-alanine derivative with a suitable aryl halide or triflate.

A general synthetic route would involve the reaction of an L-alanine ester (e.g., methyl or tert-butyl ester) with 2-bromo- or 2-iodo-1-ethyl-3-methylbenzene in the presence of a palladium catalyst, a phosphine ligand, and a base. The ester group serves as a protecting group for the carboxylic acid and can be subsequently hydrolyzed to yield the final product. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as t-BuBrettPhos often providing good results in terms of yield and retention of stereochemical integrity. acs.org Mild reaction conditions are essential to minimize racemization of the α-stereocenter. acs.org

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, t-BuBrettPhos Pd G3/G4 | Catalyst source |

| Ligand | t-BuBrettPhos, P(t-Bu)₃ | Stabilizes palladium and facilitates catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, LiHMDS | Deprotonates the amine |

| Aryl Halide/Triflate | 2-bromo-1-ethyl-3-methylbenzene | Aryl source |

| Alanine Derivative | L-alanine methyl ester, L-alanine tert-butyl ester | Amino acid source |

Silver catalysis has gained prominence in asymmetric synthesis due to the unique Lewis acidity of silver(I) complexes, which can activate unsaturated systems like alkenes and alkynes towards nucleophilic attack. nsf.govnih.gov While a direct silver-catalyzed synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine has not been extensively reported, silver-catalyzed cascade reactions hold potential for the stereoselective synthesis of complex precursors or analogues. researchgate.netresearchgate.net

For instance, silver catalysts in conjunction with chiral ligands can promote enantioselective additions to alkenes and alkynes, which could be elaborated into the desired N-aryl amino acid framework. nsf.gov Silver-catalyzed cascade reactions can facilitate the construction of multiple C-C or C-heteroatom bonds in a single operation, offering a highly efficient route to complex molecular architectures. acs.org The development of such a cascade for the synthesis of N-(2-Ethyl-6-methylphenyl)-L-alanine or its derivatives would represent a significant advancement in the field.

Directed Synthesis of Structurally Modified N-(2-Ethyl-6-methylphenyl)-L-alanine Derivatives

The synthesis of structurally modified analogues of N-(2-Ethyl-6-methylphenyl)-L-alanine allows for the fine-tuning of its chemical properties and is essential for various research applications.

The secondary amine functionality in N-(2-Ethyl-6-methylphenyl)-L-alanine is readily amenable to further functionalization. N-acylation can be achieved by reacting the parent amino acid with an acyl chloride or anhydride under basic conditions. For example, treatment with acetyl chloride would yield N-acetyl-N-(2-ethyl-6-methylphenyl)-L-alanine. Similarly, N-sulfonylation can be accomplished using a sulfonyl chloride, such as p-toluenesulfonyl chloride, to produce the corresponding N-tosyl derivative. These reactions are generally high-yielding and proceed with retention of the stereochemistry at the α-carbon. A notable example is the synthesis of N-(2-Ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine. lgcstandards.comnih.gov

| Derivative | Reagent | Functional Group |

|---|---|---|

| N-Acetyl-N-(2-ethyl-6-methylphenyl)-L-alanine | Acetyl chloride or Acetic anhydride | -C(O)CH₃ |

| N-Tosyl-N-(2-ethyl-6-methylphenyl)-L-alanine | p-Toluenesulfonyl chloride | -SO₂C₆H₄CH₃ |

| N-(Carboxycarbonyl)-N-(2-ethyl-6-methylphenyl)-L-alanine | Oxalyl chloride | -C(O)COOH |

| N-(2-Sulfoacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine | 2-Chloro-2-oxoethanesulfonyl chloride followed by hydrolysis | -C(O)CH₂SO₃H |

Isotope labeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules. nih.gov Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly incorporated into amino acid structures. chempep.com

The synthesis of isotope-labelled N-(2-Ethyl-6-methylphenyl)-L-alanine can be achieved through several strategies:

Using a Labeled Precursor: A straightforward approach is to start the synthesis with an isotopically labeled starting material, such as L-alanine-¹³C₃ or L-alanine-¹⁵N. The palladium-catalyzed N-arylation described in section 2.2.3.1 can then be performed to introduce the 2-ethyl-6-methylphenyl group.

Deuterium Exchange: For deuterium labeling, hydrogen-deuterium exchange reactions can be employed. acs.org For example, aromatic protons on the 2-ethyl-6-methylphenyl ring can be exchanged for deuterium under acidic or metal-catalyzed conditions.

Total Synthesis: A de novo synthesis from simple, isotopically enriched building blocks allows for precise control over the position of the isotopic label. acs.org

The availability of a commercially labeled analogue, N-(2-Ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine, indicates the feasibility of such synthetic modifications. lgcstandards.com These labeled compounds are crucial for quantitative analysis using mass spectrometry and for detailed mechanistic studies in chemical and biological systems. nih.gov

Comprehensive Spectroscopic and Advanced Analytical Characterization of N 2 Ethyl 6 Methylphenyl L Alanine and Its Synthetic Intermediates

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of N-(2-Ethyl-6-methylphenyl)-L-alanine. The compound has a monoisotopic mass of 207.12593 Da, corresponding to the molecular formula C₁₂H₁₇NO₂. HRMS analysis provides a highly accurate mass measurement, which serves as a primary method for confirming the molecular formula and identifying the compound in complex matrices.

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like N-(2-Ethyl-6-methylphenyl)-L-alanine, as it typically produces intact molecular ions. In positive-ion mode, the compound readily forms protonated molecules ([M+H]⁺) at m/z 208.13321 and other adducts, such as the sodium adduct ([M+Na]⁺) at m/z 230.11515. In negative-ion mode, the deprotonated molecule ([M-H]⁻) is observed at m/z 206.11865.

While specific experimental fragmentation data for this compound is not widely published, the fragmentation pathways can be predicted based on the behavior of related N-aryl amino acid derivatives. Tandem mass spectrometry (MS/MS) analysis of the protonated molecular ion would likely show characteristic fragmentation patterns. A primary fragmentation event is the neutral loss of formic acid (HCOOH, 46.0262 Da) or the combined loss of water and carbon monoxide (H₂O + CO, 46.0157 Da), a common pathway for amino acids. Another expected fragmentation would involve the cleavage of the bond between the nitrogen and the chiral carbon of the alanine (B10760859) moiety, leading to the formation of a stable 2-ethyl-6-methylaniline (B166961) fragment ion.

Ion mobility-mass spectrometry provides information about the three-dimensional shape of an ion in the gas phase through the measurement of its Collision Cross Section (CCS). While experimental CCS values require specific instrumentation, predicted CCS values offer valuable insights into the ion's conformation. The predicted CCS values for various adducts of N-(2-Ethyl-6-methylphenyl)-L-alanine have been calculated, providing a basis for its identification in ion mobility-based analytical workflows. lgcstandards.com These values, calculated using advanced computational methods, correlate to the ion's size and shape, with different adducts and charge states exhibiting distinct conformations. lgcstandards.com

| Adduct Type | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 208.13321 | 147.4 |

| [M+Na]⁺ | 230.11515 | 153.8 |

| [M-H]⁻ | 206.11865 | 149.8 |

| [M+NH₄]⁺ | 225.15975 | 165.6 |

| [M+K]⁺ | 246.08909 | 151.7 |

| [M+H-H₂O]⁺ | 190.12319 | 141.4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for the three protons on the phenyl ring. The alanine portion would feature a quartet for the α-proton (CH) coupled to the adjacent methyl group, and a doublet for the β-methyl (CH₃) protons. The N-H proton would likely appear as a broad singlet. The ethyl group on the phenyl ring would present as a quartet for the methylene (CH₂) protons and a triplet for the terminal methyl (CH₃) protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing twelve distinct signals for each carbon atom. Key resonances would include the carbonyl carbon of the carboxylic acid, carbons of the aromatic ring, the α-carbon of the alanine moiety, and the carbons of the ethyl and methyl substituents.

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Carboxyl (COOH) | ~10-12 | Broad Singlet | ~175-180 |

| Aromatic (CH) | ~6.9-7.2 | Multiplet | ~120-145 |

| Alanine α-CH | ~3.8-4.2 | Quartet | ~50-55 |

| Amino (NH) | Variable | Broad Singlet | N/A |

| Ethyl (CH₂) | ~2.5-2.8 | Quartet | ~23-28 |

| Aromatic-CH₃ | ~2.2-2.4 | Singlet | ~17-20 |

| Alanine β-CH₃ | ~1.4-1.6 | Doublet | ~18-22 |

| Ethyl (CH₃) | ~1.1-1.3 | Triplet | ~13-16 |

To confirm the assignments from one-dimensional NMR and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the α-CH and β-CH₃ protons of the alanine backbone, and between the CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between different parts of the molecule. For instance, correlations from the N-H proton to the aromatic carbons and the alanine α-carbon would confirm the N-phenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can help in confirming the stereochemistry and conformational preferences of the molecule.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present in a molecule. While specific experimental spectra for N-(2-Ethyl-6-methylphenyl)-L-alanine are not widely available, the expected vibrational modes can be predicted from its structure.

The FTIR and Raman spectra would be expected to show characteristic bands for the N-H group, the carboxylic acid O-H and C=O groups, aromatic C-H and C=C bonds, and aliphatic C-H bonds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FTIR / Raman) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong / Weak |

| N-H (Amine) | Stretching | 3300-3500 | Medium / Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium / Strong |

| C-H (Aliphatic) | Stretching | 2850-2960 | Strong / Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Very Strong / Medium |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong / Strong |

| N-H | Bending | 1550-1650 | Medium / Weak |

The presence of a strong, broad absorption in the FTIR spectrum from 2500-3300 cm⁻¹ would be indicative of the hydrogen-bonded O-H stretch of the carboxylic acid. A very strong band around 1700-1725 cm⁻¹ would confirm the C=O stretch. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring, which typically give strong signals.

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) and Chiral Chromatography are cornerstone techniques for the quality control of N-(2-Ethyl-6-methylphenyl)-L-alanine. These methods allow for the separation of the main compound from potential impurities, including starting materials, by-products, and its corresponding D-enantiomer.

The development of a robust HPLC method is critical for quantifying the purity of N-(2-Ethyl-6-methylphenyl)-L-alanine. The process involves a systematic optimization of chromatographic conditions to achieve efficient separation of the target analyte from any potential process-related impurities or degradation products.

Column and Mobile Phase Selection: Due to the non-polar nature of the N-aryl substituent and the polar amino acid moiety, reversed-phase HPLC is the most suitable approach. A C18 column is a common first choice, offering a versatile stationary phase for the separation of moderately polar to non-polar compounds.

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. For N-aryl amino acids, a combination of acetonitrile and a phosphate buffer is often effective. jocpr.com The buffer's pH is a critical parameter; a slightly acidic pH (e.g., 2.85) ensures the carboxylic acid group is protonated, leading to better retention and peak shape on the reversed-phase column. jocpr.com

Method Optimization: Optimization involves adjusting the mobile phase composition (the ratio of acetonitrile to buffer), flow rate, and column temperature to achieve the best separation. A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to elute all compounds with good resolution and in a reasonable timeframe. Detection is typically performed using a UV detector, as the aromatic ring of the molecule provides a chromophore.

A representative HPLC method for a compound like N-(2-Ethyl-6-methylphenyl)-L-alanine would be developed and validated for specificity, linearity, accuracy, and precision to ensure it is suitable for its intended purpose of purity assessment.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separating compounds of moderate polarity. |

| Mobile Phase A | 2.5 mM Potassium Dihydrogen Phosphate (pH 2.85) | Buffered aqueous phase to control ionization and improve peak shape. jocpr.com |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the non-polar stationary phase. |

| Gradient | 25% B to 75% B over 15 minutes | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

For chiral molecules like N-(2-Ethyl-6-methylphenyl)-L-alanine, it is crucial to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer (L-alanine form) relative to the other (D-alanine form). acs.org Many synthetic methods for N-arylation can lead to partial or complete racemization, making this analysis essential. acs.orgnih.gov Chiral HPLC is the most common and reliable technique for this purpose.

Method Development: The key to chiral separation is the use of a chiral stationary phase (CSP). These columns are packed with a chiral material that interacts diastereomerically with the enantiomers, leading to different retention times. For N-aryl amino acids, CSPs based on polysaccharides (like cellulose or amylose derivatives) coated on a silica support are often highly effective.

The mobile phase in chiral chromatography typically consists of a mixture of a non-polar organic solvent (like hexane or heptane) and a more polar alcohol (like isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the L- and D-enantiomers.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The formula used is: e.e. (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100

Where AreaL is the peak area of the desired L-enantiomer and AreaD is the peak area of the D-enantiomer. A high e.e. value indicates a high degree of stereochemical purity.

Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiral Polysaccharide-based (e.g., Chiralcel OD-H) | CSP designed to resolve a wide range of chiral compounds, including N-aryl amino acids. |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid | Common mobile phase for normal-phase chiral separations. TFA is often added to improve peak shape. |

| Flow Rate | 0.8 mL/min | Optimized for resolution and analysis time on a chiral column. |

| Column Temperature | 25 °C | Maintained at ambient temperature for stability and reproducibility. |

| Detection | UV at 254 nm | The aromatic moiety allows for sensitive detection of both enantiomers. |

| Expected Elution | L-enantiomer followed by D-enantiomer (or vice-versa) | The differential interaction with the CSP leads to separate elution times for the two enantiomers. |

Computational and Theoretical Investigations of N 2 Ethyl 6 Methylphenyl L Alanine

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization and energy calculations of molecules. For N-(2-Ethyl-6-methylphenyl)-L-alanine, DFT calculations are crucial for understanding its fundamental structural and electronic properties.

The flexibility of N-(2-Ethyl-6-methylphenyl)-L-alanine arises from the rotation around several single bonds, such as the C-N bond linking the alanine (B10760859) and phenyl moieties, and the bonds within the ethyl and amino acid side chains. This rotational freedom leads to a complex potential energy surface with multiple local energy minima, each corresponding to a stable conformer.

A systematic conformational search using DFT can identify these stable structures. By performing geometry optimizations starting from various initial arrangements, it is possible to locate the different conformers and determine their relative energies. The conformer with the lowest energy is the most stable, or ground-state, conformation. The energy differences between various conformers are critical for understanding the molecule's flexibility and the populations of each conformer at a given temperature.

Table 1: Illustrative Relative Energies of N-(2-Ethyl-6-methylphenyl)-L-alanine Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| 1 (Global Minimum) | 0.00 |

| 2 | 1.25 |

| 3 | 2.10 |

| 4 | 3.50 |

This table presents hypothetical data for illustrative purposes.

Once the minimum energy conformers are identified, a detailed analysis of their geometric parameters can be performed. DFT calculations provide optimized bond lengths, bond angles, and dihedral angles that are typically in good agreement with experimental data, were it available. These parameters offer a precise description of the three-dimensional structure of N-(2-Ethyl-6-methylphenyl)-L-alanine.

Table 2: Selected Optimized Geometrical Parameters for the Ground-State Conformer of N-(2-Ethyl-6-methylphenyl)-L-alanine (Illustrative Data)

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length | C(phenyl)-N | 1.40 Å |

| N-Cα | 1.46 Å | |

| Cα-C(carbonyl) | 1.53 Å | |

| Bond Angle | C(phenyl)-N-Cα | 121.5° |

| N-Cα-C(carbonyl) | 110.8° |

| Dihedral Angle | C(phenyl)-C(phenyl)-N-Cα | 75.3° |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.

For N-(2-Ethyl-6-methylphenyl)-L-alanine, MD simulations can reveal how the molecule behaves in a solution, for example, in water or an organic solvent. The solvent can have a significant impact on the conformational preferences of the molecule by forming hydrogen bonds and other non-covalent interactions. These simulations can also be used to calculate various thermodynamic properties.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from DFT calculations are valuable for understanding the electronic properties and chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive.

For N-(2-Ethyl-6-methylphenyl)-L-alanine, the distribution of the HOMO and LUMO across the molecule can indicate which parts of the molecule are more likely to be involved in electron-donating or electron-accepting interactions.

Table 3: Illustrative Frontier Orbital Energies for N-(2-Ethyl-6-methylphenyl)-L-alanine

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

This table presents hypothetical data for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites in a molecule. Regions of negative electrostatic potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are prone to nucleophilic attack.

For N-(2-Ethyl-6-methylphenyl)-L-alanine, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the carboxyl group, indicating a likely site for interaction with electrophiles or for hydrogen bonding. The area around the amine hydrogen would show a positive potential, making it a potential hydrogen bond donor site.

Conceptual Density Functional Theory (CDFT) for Reaction Polarity and Mechanism Elucidation

Conceptual Density Functional Theory (CDFT) serves as a powerful tool for understanding chemical reactivity and predicting the polarity of reactions. By calculating global and local reactivity descriptors derived from the electron density, CDFT can elucidate the electrophilic and nucleophilic sites within a molecule, thereby predicting its behavior in a chemical reaction.

Table 1: Hypothetical CDFT Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Hypothetical Value (a.u.) | Interpretation |

| Chemical Potential | μ | (∂E/∂N)v(r) | -0.15 | Tendency of electrons to escape the system. |

| Chemical Hardness | η | (∂²E/∂N²)v(r) | 0.25 | Resistance to change in electron number. |

| Electrophilicity Index | ω | μ²/2η | 0.045 | Global electrophilic nature of the molecule. |

| Softness | S | 1/η | 4.0 | Reciprocal of hardness, indicates reactivity. |

Note: The values presented in this table are purely illustrative and are not based on actual experimental or computational data.

Topological Parameters (AIM, ELF, LOL, RDG) for Bonding Characterization

The characterization of chemical bonds provides fundamental insights into the stability and properties of a molecule. Quantum chemical topology methods analyze the electron density and its derivatives to describe the nature of chemical bonding in a quantitative and qualitative manner.

Atoms in Molecules (AIM): This theory, developed by Richard Bader, partitions the molecular space into atomic basins based on the gradient of the electron density. The analysis of bond critical points (BCPs) within the AIM framework would reveal the nature of the bonds in N-(2-Ethyl-6-methylphenyl)-L-alanine. For instance, the value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would help distinguish between covalent bonds (high ρ, negative ∇²ρ) and weaker interactions like hydrogen bonds or van der Waals forces (low ρ, positive ∇²ρ).

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are methods used to visualize regions of high electron localization, which are indicative of chemical bonds and lone pairs. For N-(2-Ethyl-6-methylphenyl)-L-alanine, these analyses would provide a visual map of the covalent bonds and the distribution of core and valence electrons, offering a clear picture of its electronic structure.

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and visualizing non-covalent interactions. By plotting the RDG versus the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, it is possible to identify and characterize weak interactions such as hydrogen bonds, steric clashes, and van der Waals interactions within the molecule. This would be especially insightful for understanding the intramolecular interactions that determine the conformation of N-(2-Ethyl-6-methylphenyl)-L-alanine.

Table 2: Hypothetical AIM Topological Parameters for Selected Bonds

| Bond | Electron Density (ρ) (a.u.) | Laplacian of ρ (∇²ρ) (a.u.) | Bond Type |

| C-C (Aromatic) | 0.31 | -0.85 | Covalent |

| C-N | 0.28 | -0.72 | Covalent |

| N-H | 0.34 | -1.20 | Polar Covalent |

| O-H | 0.35 | -1.50 | Polar Covalent |

Note: The values presented in this table are purely illustrative and are not based on actual experimental or computational data.

Theoretical Prediction of Spectroscopic Parameters and Comparative Analysis with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental structure determination. For N-(2-Ethyl-6-methylphenyl)-L-alanine, theoretical calculations would typically be performed using methods like Density Functional Theory (DFT) or ab initio approaches.

The primary spectroscopic techniques for which theoretical predictions are valuable include:

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. A comparison of the calculated vibrational spectrum with the experimental IR and Raman spectra would help in the assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts (¹H and ¹³C) of the different nuclei in the molecule. Comparing these predicted chemical shifts with the experimental NMR data is a powerful tool for confirming the molecular structure and assigning the resonances in the experimental spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands observed in the UV-Vis spectrum. This allows for an understanding of the electronic structure and the nature of the orbitals involved in the electronic excitations.

A thorough comparative analysis between the theoretically predicted and experimentally obtained spectra would provide a high level of confidence in the structural and electronic characterization of N-(2-Ethyl-6-methylphenyl)-L-alanine.

Table 3: Hypothetical Comparison of Theoretical and Experimental Vibrational Frequencies

| Vibrational Mode | Functional Group | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Stretching | O-H | 3450 | 3400 |

| Stretching | N-H | 3350 | 3300 |

| Stretching | C=O | 1720 | 1700 |

| Bending | N-H | 1600 | 1580 |

Note: The values presented in this table are purely illustrative and are not based on actual experimental or computational data.

Advanced Analytical Method Development for Environmental and Trace Analysis of N 2 Ethyl 6 Methylphenyl L Alanine

Development of UHPLC-HRMS Methodologies for Retrospective and Suspect Screening in Environmental Samples

The advent of Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) has revolutionized the analysis of pesticide metabolites in environmental samples. This powerful combination offers high chromatographic resolution, reducing analysis time, and the capability to determine the elemental composition of detected ions with high mass accuracy. For a compound like N-(2-Ethyl-6-methylphenyl)-L-alanine, UHPLC-HRMS is instrumental for both targeted and broader screening approaches.

Retrospective Screening: One of the key advantages of HRMS is the ability to perform retrospective analysis. Full-scan HRMS data is collected and archived, creating a digital record of the sample at the time of analysis. This allows researchers to re-interrogate the data for compounds that were not originally targeted, such as N-(2-Ethyl-6-methylphenyl)-L-alanine, without the need to re-run the physical sample. This is particularly useful when new metabolites are identified as relevant or when monitoring regulations are updated.

Suspect Screening: In suspect screening, a predefined list of potential contaminants, including known metabolites like N-(2-Ethyl-6-methylphenyl)-L-alanine, is used to screen the HRMS data. The process involves searching for the exact mass of the target compound within a narrow mass tolerance window. The presence of a compound is tentatively confirmed by matching its retention time and isotopic pattern with that of a reference standard, if available. This approach is highly efficient for screening a large number of samples for a wide array of known or suspected contaminants. HRMS platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are frequently used for these applications, providing the necessary mass accuracy and sensitivity to detect trace levels of pesticide transformation products.

Strategies for Non-Target Analysis and Elucidation of Previously Unknown Degradation Products

While suspect screening focuses on known compounds, non-target analysis (NTA) aims to identify any and all chemical features present in a sample, including previously unknown degradation products of metazachlor (B166288) beyond N-(2-Ethyl-6-methylphenyl)-L-alanine. This comprehensive approach is essential for a complete understanding of a pesticide's environmental transformation pathway.

The NTA workflow typically involves several key steps:

Data Acquisition: Using UHPLC-HRMS in full-scan mode, often with data-dependent or data-independent acquisition (DDA/DIA) to trigger fragmentation scans (MS/MS) for detected ions.

Feature Detection: Sophisticated software is used to process the raw data, detecting all significant mass-to-charge ratio (m/z) and retention time pairs (features) and filtering out background noise.

Structure Elucidation: For unknown features suspected to be related to the parent compound, MS/MS fragmentation spectra are interpreted. By comparing these fragmentation patterns with those of the parent compound and known metabolites, and by using computational tools and spectral libraries, chemists can propose chemical structures for these new transformation products. This strategy allows for the identification of a wider range of metabolites, providing a more holistic view of environmental contamination.

Validation of Analytical Methods for Complex Sample Matrices (e.g., Ambient Air, Water, Soil)

To ensure that analytical data is reliable and accurate, the method used for the determination of N-(2-Ethyl-6-methylphenyl)-L-alanine must be rigorously validated for each specific environmental matrix. Complex matrices such as soil, surface water, and ambient air contain numerous interfering substances that can affect the accuracy and precision of the analysis. Method validation is a systematic process that demonstrates the suitability of the analytical procedure for its intended purpose.

Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally measure the target analyte in the presence of other components in the sample matrix.

Linearity: The range over which the instrument response is directly proportional to the concentration of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For environmental analysis, low LODs and LOQs are critical.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples. Acceptable accuracy is typically within 70–120%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should generally be less than 20%. researchgate.net

Matrix Effects: The suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix. These effects must be evaluated and compensated for, often by using matrix-matched calibration standards or isotopically labeled internal standards.

The table below presents typical performance data from a validated LC-MS/MS method for the analysis of polar pesticide metabolites in different environmental matrices.

| Validation Parameter | Water Matrix | Soil Matrix |

|---|---|---|

| Linearity (R²) | >0.99 | >0.99 |

| LOD (ng/L or µg/kg) | 2-5 ng/L | 0.5-1.0 µg/kg |

| LOQ (ng/L or µg/kg) | 5-15 ng/L | 1.0-5.0 µg/kg |

| Accuracy (Recovery %) | 76-101% | 75-115% |

| Precision (RSD %) | <15% | <17% |

Application of Enzyme Immunoassays for High-Throughput Screening in Environmental Monitoring

While chromatographic methods provide high accuracy and specificity, they can be time-consuming and expensive for analyzing a large number of samples. iastate.edu Enzyme immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a complementary approach for rapid, cost-effective, and high-throughput screening of environmental contaminants. d-nb.infonih.gov

Immunoassays are based on the highly specific binding interaction between an antibody and its target antigen. iastate.edu For a small molecule like N-(2-Ethyl-6-methylphenyl)-L-alanine, a competitive ELISA format is typically used. In this format, the target analyte in the sample competes with a labeled version of the analyte for a limited number of specific antibody binding sites. A stronger signal indicates a lower concentration of the analyte in the sample, and vice versa.

The development of an immunoassay for N-(2-Ethyl-6-methylphenyl)-L-alanine would involve:

Hapten Synthesis: Modifying the target molecule to enable its conjugation to a larger carrier protein.

Immunogen Production: Covalently linking the hapten to a carrier protein (e.g., Keyhole Limpet Hemocyanin) to make it immunogenic. nih.gov

Antibody Generation: Immunizing animals (like mice or rabbits) with the immunogen to produce antibodies that specifically recognize the target metabolite. nih.gov

Assay Optimization: Developing and optimizing the competitive ELISA protocol for sensitivity, specificity, and robustness.

Although specific immunoassays for N-(2-Ethyl-6-methylphenyl)-L-alanine are not yet widely reported, successful ELISAs have been developed for other chloroacetamide herbicides and their metabolites. researchgate.netnih.govmdpi.com These assays can detect the target compounds at low parts-per-billion (µg/L) levels, making them suitable for environmental monitoring programs where large numbers of water samples need to be screened quickly. researchgate.netmdpi.com Samples that test positive can then be confirmed and accurately quantified using a reference method like LC-MS/MS. This two-tiered approach leverages the high throughput of immunoassays and the high confidence of chromatographic methods.

Future Research Directions and Emerging Applications in Organic and Environmental Chemistry

Design and Synthesis of Novel N-(2-Ethyl-6-methylphenyl)-L-alanine Conjugates for Advanced Material Science Research

The unique structural features of N-(2-Ethyl-6-methylphenyl)-L-alanine make it an attractive scaffold for the development of novel conjugates with applications in advanced material science. The incorporation of this chiral moiety into polymeric structures could lead to materials with unique optical and mechanical properties. For instance, polyamides or polyesters derived from N-(2-Ethyl-6-methylphenyl)-L-alanine could exhibit enhanced thermal stability and specific chiral recognition capabilities. nih.govresearchgate.net

Future research could focus on the synthesis of N-acryloyl derivatives of N-(2-Ethyl-6-methylphenyl)-L-alanine, which could then be polymerized to create chiral polymers. rsc.orgresearchgate.net These polymers could find applications as chiral stationary phases in chromatography for the separation of enantiomers or as components in chiral sensors. rsc.orgacs.org The synthesis of such polymers would involve the initial preparation of the corresponding N-acryloyl monomer, followed by controlled radical polymerization to achieve polymers with defined molecular weights and narrow distributions. rsc.org

Table 1: Prospective Polymer Conjugates of N-(2-Ethyl-6-methylphenyl)-L-alanine and Their Potential Applications

| Polymer Type | Monomer | Potential Polymerization Method | Potential Application |

| Polyamide | N-(2-Ethyl-6-methylphenyl)-L-alanine diamine derivative | Polycondensation | High-performance fibers, chiral membranes |

| Polyester | N-(2-Ethyl-6-methylphenyl)-L-alanine diol derivative | Polycondensation | Biodegradable plastics, drug delivery systems |

| Polyacrylate | N-acryloyl-N-(2-Ethyl-6-methylphenyl)-L-alanine | PET-RAFT Polymerization | Chiral stationary phases, optical films |

The research would also delve into the structure-property relationships of these novel materials, investigating how the specific stereochemistry and bulky N-aryl group of the parent amino acid influence the macroscopic properties of the resulting polymers.

Exploration of N-(2-Ethyl-6-methylphenyl)-L-alanine as a Versatile Chiral Building Block in Complex Natural Product Synthesis

Chiral building blocks are fundamental to the total synthesis of complex natural products, and N-(2-Ethyl-6-methylphenyl)-L-alanine represents a promising, yet underexplored, synthon. mdpi.comresearchgate.net Its defined stereocenter and orthogonally functionalized amine and carboxylic acid groups allow for its incorporation into peptide and non-peptide natural product skeletons. The sterically demanding 2-ethyl-6-methylphenyl group could serve to direct the conformation of synthetic intermediates, potentially leading to high diastereoselectivity in subsequent bond-forming reactions.

Future synthetic campaigns could utilize N-(2-Ethyl-6-methylphenyl)-L-alanine in the synthesis of novel peptide mimics or as a chiral auxiliary. For example, its derivatives could be employed in asymmetric alkylation or aldol (B89426) reactions, where the bulky N-aryl group could effectively shield one face of a prochiral enolate. The development of methods for the selective protection and activation of the amine and carboxylic acid functionalities of N-(2-Ethyl-6-methylphenyl)-L-alanine will be crucial for its successful application in multi-step synthesis.

Table 2: Potential Applications of N-(2-Ethyl-6-methylphenyl)-L-alanine in Natural Product Synthesis

| Synthetic Strategy | Role of N-(2-Ethyl-6-methylphenyl)-L-alanine | Target Natural Product Class |

| Asymmetric Synthesis | Chiral Auxiliary | Alkaloids, Macrolides |

| Peptide Synthesis | Unnatural Amino Acid | Cyclic Peptides, Depsipeptides |

| Biomimetic Synthesis | Chiral Scaffold | Terpenoids, Steroids |

The exploration of this compound as a chiral building block would expand the toolbox of synthetic chemists and could lead to more efficient and stereoselective syntheses of biologically active natural products. enamine.net

Advanced Mechanistic Studies of Stereoselective Transformations Involving N-(2-Ethyl-6-methylphenyl)-L-alanine Analogues

The stereoelectronic properties of N-(2-Ethyl-6-methylphenyl)-L-alanine and its analogues suggest their potential as ligands in asymmetric catalysis. The development of transition metal complexes bearing ligands derived from this amino acid could lead to novel catalysts for a range of stereoselective transformations, such as asymmetric hydrogenation, C-H activation, and cross-coupling reactions. vt.edunih.gov

Advanced mechanistic studies would be essential to understand the role of the N-(2-Ethyl-6-methylphenyl)-L-alanine-derived ligand in the catalytic cycle and the origin of enantioselectivity. Techniques such as in-situ spectroscopy (NMR, IR) and computational modeling using Density Functional Theory (DFT) would be employed to elucidate the structure of catalytic intermediates and transition states. escholarship.orgnih.gov These studies would provide valuable insights into the ligand-metal interactions and the factors governing stereocontrol, facilitating the rational design of more efficient and selective catalysts.

Table 3: Hypothetical Catalytic System and Mechanistic Investigation Plan

| Catalytic Reaction | Proposed Catalyst | Key Mechanistic Question | Investigative Technique |

| Asymmetric Transfer Hydrogenation | [Ir(COD)(N-(2-ethyl-6-methylphenyl)-L-alaninato)] | Role of N-aryl group in stereodifferentiation | DFT calculations, Kinetic Isotope Effect studies |

| Palladium-Catalyzed Asymmetric Allylic Alkylation | [Pd(allyl)(P,N-ligand from N-(2-ethyl-6-methylphenyl)-L-alanine)] | Conformation of the π-allyl intermediate | In-situ NMR spectroscopy, X-ray crystallography |

| Copper-Catalyzed Asymmetric Conjugate Addition | [Cu(OTf)₂(bisoxazoline ligand derived from N-(2-ethyl-6-methylphenyl)-L-alanine)] | Substrate-ligand interactions in the transition state | Low-temperature mass spectrometry, Circular Dichroism |

A deeper understanding of the reaction mechanisms will not only advance the field of asymmetric catalysis but also enable the development of bespoke catalysts for specific synthetic challenges.

Integration of Artificial Intelligence and Machine Learning for Predicting Reactivity and Transformation Pathways of N-(2-Ethyl-6-methylphenyl)-L-alanine and its Related Structures

The burgeoning fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by enabling the rapid prediction of reaction outcomes and the discovery of novel reaction pathways. chemcopilot.comprinceton.edurjptonline.org For a molecule like N-(2-Ethyl-6-methylphenyl)-L-alanine, AI and ML models could be trained on existing chemical reaction databases to predict its reactivity in various chemical transformations. youtube.com

Table 4: Prospective AI and Machine Learning Applications for N-(2-Ethyl-6-methylphenyl)-L-alanine Research

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

| Reaction Yield Prediction | Reactants, reagents, solvents, temperature | Reaction yield (%) | Optimization of synthetic procedures |

| Stereoselectivity Prediction | Substrate, catalyst structure, reaction conditions | Enantiomeric excess (ee%) | Design of highly selective catalysts |

| Retrosynthetic Pathway Design | Target molecule structure | Potential synthetic routes from N-(2-Ethyl-6-methylphenyl)-L-alanine | Discovery of novel synthetic strategies |

| Novel Ligand Design | Desired catalytic performance metrics | Novel ligand structures based on the N-(2-Ethyl-6-methylphenyl)-L-alanine scaffold | Accelerated discovery of new catalysts |

The integration of AI and ML into the study of N-(2-Ethyl-6-methylphenyl)-L-alanine will undoubtedly accelerate the pace of discovery and innovation, enabling researchers to explore its chemical space more efficiently and uncover its full potential in organic and environmental chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.